An In-depth Technical Guide to (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride: Properties and Potential Applications
An In-depth Technical Guide to (3-(Trifluoromethyl)pyridin-2-yl)methanamine Hydrochloride: Properties and Potential Applications
Introduction
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine scaffold can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These characteristics make trifluoromethylpyridine derivatives valuable building blocks in the synthesis of novel therapeutic agents.[3][4] This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and the potential applications of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, with a focus on its relevance to drug development professionals.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Chemical Name | (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride | N/A |
| Synonyms | 2-(Aminomethyl)-3-(trifluoromethyl)pyridine hydrochloride | [5][6] |
| CAS Number | 1187932-68-8 | [5] |
| Molecular Formula | C₇H₈ClF₃N₂ | [5] |
| Molecular Weight | 212.60 g/mol | [5] |
| Physical Form | Solid | [7] |
| Purity | Typically available at ≥95% | [6] |
Note: Some properties like boiling point and density are reported for the free base, (3-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 886371-24-0), but not for the hydrochloride salt.
Spectroscopic Data
Detailed experimental spectra for (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are not widely published. However, the expected spectroscopic characteristics can be inferred from related structures. For instance, analysis of similar compounds suggests the following:
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¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show characteristic signals for the aminomethyl protons and the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would display distinct peaks for the trifluoromethyl carbon, the pyridine ring carbons, and the aminomethyl carbon.
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FT-IR: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, and strong C-F stretching vibrations from the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base, with an isotopic pattern characteristic of a molecule containing one chlorine atom in the hydrochloride salt.
Researchers would typically confirm the structure and purity of the synthesized compound using a combination of these techniques.[8][9]
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is not available in the reviewed literature, a general synthesis can be proposed based on established methods for preparing similar trifluoromethylpyridine derivatives.[3][10] The most common approaches involve the synthesis of a trifluoromethylpyridine core followed by functional group manipulation.
General Synthesis of Trifluoromethylpyridines
Two primary methods for the synthesis of trifluoromethylpyridine (TFMP) derivatives are chlorine/fluorine exchange and cyclocondensation reactions.[3]
-
Chlorine/Fluorine Exchange: This method often starts with a picoline derivative which is first chlorinated to form a trichloromethylpyridine. Subsequent fluorination, often using hydrogen fluoride, replaces the chlorine atoms with fluorine to yield the trifluoromethyl group.[3]
-
Cyclocondensation: This approach involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[3]
A plausible synthetic route to (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride could involve the reduction of a corresponding 2-cyanopyridine derivative.
Hypothetical Synthesis of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride
This is a generalized protocol and would require optimization.
Step 1: Synthesis of 2-cyano-3-(trifluoromethyl)pyridine
A suitable starting material, such as a halogenated pyridine, would be converted to 2-cyano-3-(trifluoromethyl)pyridine. This could potentially be achieved through a nucleophilic substitution reaction with a cyanide salt.
Step 2: Reduction of the Nitrile to the Amine
The 2-cyano-3-(trifluoromethyl)pyridine intermediate would then be reduced to form (3-(Trifluoromethyl)pyridin-2-yl)methanamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Step 3: Formation of the Hydrochloride Salt
The resulting free base, (3-(Trifluoromethyl)pyridin-2-yl)methanamine, would be dissolved in a suitable organic solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrochloric acid (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt. The solid product would then be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Mandatory Visualizations
Synthesis and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
Potential Role in Drug Discovery: Kinase Inhibition
While the specific biological targets of (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride are not documented, trifluoromethylpyridine derivatives are known to be effective kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer.[11] Therefore, this compound is a valuable scaffold for developing novel kinase inhibitors.
Caption: A simplified diagram illustrating the inhibition of a kinase-mediated signaling pathway.
Applications in Drug Development
The trifluoromethylpyridine motif is a key structural component in numerous agrochemical and pharmaceutical compounds.[3][4] The trifluoromethyl group often enhances properties desirable for drug candidates, including:
-
Increased Lipophilicity: This can improve membrane permeability and cellular uptake.[1]
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[1]
-
Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with the target protein, leading to higher potency.[1]
Given these properties, (3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride serves as a versatile starting material for synthesizing more complex molecules with potential therapeutic activities, including but not limited to:
-
Anticancer Agents: As mentioned, many kinase inhibitors feature a trifluoromethylpyridine core and are used in oncology.[1]
-
Antibacterial Agents: The lipophilicity conferred by the trifluoromethyl group can aid in penetrating bacterial cell membranes.[1]
-
Agrochemicals: Trifluoromethylpyridine derivatives are widely used as herbicides, fungicides, and insecticides.[3][4]
Conclusion
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is a valuable chemical entity for researchers and drug development professionals. While detailed experimental data for this specific compound is sparse in the public domain, its structural motifs and the properties of related compounds strongly suggest its utility as a building block for the synthesis of novel, biologically active molecules. Its potential for incorporation into kinase inhibitors and other therapeutic agents makes it a compound of considerable interest for further investigation. Future research should focus on elucidating its specific physical and biological properties to fully realize its potential in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
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- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. (3-(trifluoromethyl)pyridin-2-yl)Methanamine hydrochloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 6. [6-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | C7H8ClF3N2 | CID 17998868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
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